Apadenoson-d5
Description
Significance of Isotopic Labeling in Pharmacological Investigations
The use of isotopic labeling, particularly with stable isotopes such as deuterium (B1214612), carbon-13, and nitrogen-15, offers a safe and precise way to trace the journey of a drug through the body. wuxiapptec.com This technique is instrumental in metabolic research, allowing scientists to understand complex biochemical pathways and how a drug interacts with them. wuxiapptec.com In drug development, this understanding is crucial for optimizing dosage, improving efficacy, and ensuring safety. nih.gov
Deuterium, a stable, non-radioactive isotope of hydrogen, contains one proton and one neutron, effectively doubling the mass of a hydrogen atom. nih.gov When hydrogen atoms in a drug molecule are replaced with deuterium atoms, the resulting carbon-deuterium (C-D) bond is stronger than the original carbon-hydrogen (C-H) bond. nih.govirb.hr This increased bond strength can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, a common process in drug metabolism. irb.hr
This "deuterium effect" can lead to several beneficial changes in a drug's behavior:
Improved Metabolic Stability: By slowing down metabolism, deuteration can increase the drug's half-life in the body, meaning it remains active for a longer period. nih.govresearchgate.net
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By altering the metabolic pathway, deuteration can reduce the formation of these harmful metabolites. nih.gov
Increased Bioavailability: A slower metabolism can lead to a higher concentration of the active drug in the bloodstream, potentially allowing for lower or less frequent dosing. nih.gov
The phenomenon where the rate of a chemical reaction is altered by substituting an isotope of an atom in a molecule is known as the kinetic isotope effect (KIE). nih.gov The deuterium KIE is a powerful tool for medicinal chemists to study reaction mechanisms and to intentionally slow down drug metabolism, particularly by the cytochrome P450 enzyme system. nih.gov By strategically placing deuterium at sites of metabolic attack, researchers can fine-tune a drug's pharmacokinetic profile. nih.gov The magnitude of the KIE can vary, with reaction rates sometimes being slowed by as much as 6- to 10-fold. nih.gov
Overview of Apadenoson-d5 as a Deuterated Adenosine (B11128) Analogue
While specific research on "this compound" is not widely available in public literature, we can conceptually explore its potential as a deuterated analogue of Apadenoson. Apadenoson is known as a selective agonist for the A2a adenosine receptor, which is involved in processes like coronary vasodilation.
The concept of using deuterium to improve drug properties is not new. The first patents for deuterated molecules were granted in the 1970s. nih.gov Early research in the 1960s explored the effects of deuteration on compounds like morphine. nih.gov However, it took several decades for the first deuterated drug, Austedo® (deutetrabenazine), to receive FDA approval in 2017 for the treatment of chorea associated with Huntington's disease. nih.govnih.gov This milestone has reinvigorated interest in the field, leading to the development of other deuterated drugs, such as deucravacitinib, approved for plaque psoriasis. nih.gov The development of deuterated drugs is often seen as a lower-risk approach, as it builds upon the established safety and efficacy of existing non-deuterated drugs. nih.gov
In a research setting, distinguishing between a deuterated compound like this compound and its non-deuterated counterpart, Apadenoson, is crucial. This is primarily achieved through analytical techniques such as mass spectrometry. Due to the difference in mass between hydrogen and deuterium, this compound would have a higher molecular weight than Apadenoson, which can be readily detected.
The key distinctions in a research context would lie in their pharmacokinetic profiles. It would be hypothesized that this compound would exhibit a slower rate of metabolism compared to Apadenoson, assuming the deuterium substitution is at a metabolically active site. This could be investigated through in vitro studies using liver microsomes and in vivo studies in animal models.
Hypothetical Research Findings for this compound vs. Apadenoson
This table presents hypothetical data to illustrate the potential differences that would be investigated in a research context, as specific data for this compound is not publicly available.
| Parameter | Apadenoson (Non-Deuterated) | This compound (Deuterated) | Potential Implication |
| Metabolic Half-life (in vitro) | Shorter | Longer | Increased metabolic stability |
| Plasma Half-life (in vivo) | Shorter | Longer | Longer duration of action |
| Area Under the Curve (AUC) | Lower | Higher | Increased drug exposure |
| Formation of Metabolites | Higher | Lower | Altered metabolic profile |
A computational study on other deuterated adenosine A2A receptor ligands, such as istradefylline (B1672650) and caffeine, has suggested that selective deuteration can also improve the binding affinity of the ligand to the receptor. This indicates that beyond pharmacokinetics, deuteration could potentially enhance the pharmacodynamics of a compound like Apadenoson.
Strategies for Site-Specific Deuteration
Site-specific deuteration is crucial for creating effective internal standards, ensuring that the isotopic label is stable and does not interfere with the compound's chemical properties. Methodologies for achieving this can be broadly categorized into chemical synthesis and enzymatic/catalytic techniques.
Chemical synthesis offers precise control over the location of deuterium incorporation. A common strategy involves the use of deuterated building blocks, which are then carried through a multi-step synthesis to yield the final labeled compound.
Starting from Labeled Precursors: An efficient method for preparing specifically deuterated ribonucleotides and deoxyribonucleotides involves the chemical synthesis of deuterated ribose intermediates, such as [1-2H]-D-ribose or [4-2H]-D-ribose. nih.gov These labeled sugars are then converted into the desired nucleosides through enzymatic reactions. nih.govscienceopen.com For this compound, the key precursor would likely be a deuterated version of ethylamine, which is then coupled to the carboxylic acid group on the ribose moiety of the adenosine analogue.
Deprotonation-Deuteration: Another approach involves the selective deprotonation of a specific C-H bond in the target molecule or an intermediate, followed by quenching with a deuterium source (like D₂O). This method was successfully used to prepare 4'-deuteriothymidine from thymidine (B127349) in five steps with high isotopic incorporation (>95%). ucla.edu
The choice of synthetic route must consider factors such as yield, scalability, and the prevention of H/D exchange in subsequent steps, which could compromise isotopic purity. cerilliant.com
Enzymatic and catalytic methods provide alternative routes for deuterium labeling, often offering high selectivity and milder reaction conditions.
Enzymatic Synthesis: Enzymes can be used to construct complex molecules like nucleosides from labeled precursors. For instance, adenine (B156593) phosphoribosyltransferase can be used to synthesize adenosine monophosphate from a labeled ribose precursor and adenine. scienceopen.com This enzymatic approach has been effective in producing milligram quantities of deuterated ribonucleoside 5'-triphosphates. scienceopen.com
Catalytic Hydrogen-Deuterium Exchange: This technique uses a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or D₂ gas. resolvemass.ca Various catalysts, including palladium, platinum, rhodium, and nickel, can be used for the deuteration of heterocyclic rings. google.com More recently, iridium and ruthenium catalysts have been highlighted for their efficiency and selectivity in deuterating N-heterocycles. nih.govacs.orgacs.org A continuous flow reactor combined with on-demand electrolytic D₂ production from D₂O offers a highly selective and reproducible method for deuterating pharmaceutically relevant nitrogen-containing heterocycles. nih.gov
Table 1: Comparison of Deuteration Strategies for Adenosine Analogues
| Methodology | Description | Advantages | Disadvantages | Relevant Research Findings |
|---|---|---|---|---|
| Chemical Synthesis (from labeled precursors) | Incorporates deuterated building blocks (e.g., deuterated ribose, ethylamine-d5) early in the synthesis pathway. | High control over label position; generally high isotopic purity. | Can be lengthy and complex; requires synthesis of labeled starting materials. | Synthesis of deuterated ribonucleotides from [1-2H]-D-ribose achieved an average deuterium content of 96±1%. nih.gov |
| Enzymatic Synthesis | Uses enzymes to catalyze specific steps, such as coupling a base to a labeled sugar. | High specificity; mild reaction conditions. | May not be suitable for large-scale production; enzyme availability and stability can be limiting. | Williamson and coworkers developed an enzymatic approach to produce milligram quantities of deuterated NTPs. scienceopen.com |
| Catalytic H-D Exchange | Employs a metal catalyst (e.g., Ir, Ru, Pd) to exchange H for D atoms directly on the substrate or an intermediate. | Potentially fewer steps; can be highly selective. | Risk of over-labeling or exchange at unintended positions; catalyst cost and removal. | Iridium-catalyzed deuteration of N-heterocycles achieved up to ca. 90% site deuteration. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30N6O6 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(1,1,2,2,2-pentadeuterioethylcarbamoyl)oxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1/i1D3,3D2 |
InChI Key |
FLEVIENZILQUKB-ZKPJIMEOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O |
Origin of Product |
United States |
Characterization Methods for Deuterated Purity and Isotopic Enrichment
Spectroscopic Techniques in Deuterated Compound Analysis
Spectroscopy is indispensable for verifying the identity and isotopic composition of deuterated compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a cornerstone technique for determining isotopic purity. researchgate.net By precisely measuring the mass-to-charge ratio, HR-MS can distinguish between the deuterated compound and its non-deuterated and partially deuterated isotopologues. researchgate.netrsc.org The isotopic enrichment is calculated from the relative abundance of these different species in the mass spectrum. rsc.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for studying protein dynamics but the underlying principles of tracking mass shifts are also fundamental to characterizing labeled small molecules. nih.govacs.orgspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of the deuterium (B1214612) labels within the molecule. rsc.orgwikipedia.org Since deuterium is NMR-inactive in a ¹H-NMR experiment, the disappearance or significant reduction of a proton signal indicates successful deuteration at that site. ucla.edu Furthermore, NMR can provide quantitative insights into the level of isotopic purity at specific sites. rsc.orgnih.gov
Table 2: Spectroscopic Analysis of Deuterated Compounds
| Technique | Primary Application | Information Provided | Key Considerations |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and overall purity. | Mass-to-charge ratio of the molecule and its isotopologues, allowing calculation of deuterium content. | Requires careful calibration and data processing to accurately determine relative abundances. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and site-specific isotopic purity. | Confirms the position of deuterium labels by observing the disappearance of ¹H signals; can quantify site-specific enrichment. | Can be less sensitive than MS; requires pure samples for accurate quantification. ucla.edunih.gov |
Chromatographic Purity Assessment in Deuterated Analogues
Chromatographic methods are used to separate the deuterated compound from any chemical impurities that may be present from the synthesis.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometric detection (LC-MS), is the standard method for assessing the chemical purity of pharmaceutical compounds like this compound. cerilliant.comrsc.org The method separates the main compound from any by-products or unreacted starting materials.
Chromatographic Isotope Effect: A potential complication in the analysis of deuterated compounds is the chromatographic isotope effect. acs.org The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in retention times between the labeled and unlabeled compounds. acs.orgnih.gov While often negligible, this effect must be considered, as co-elution is a fundamental assumption when using a deuterated internal standard for quantification. Using ¹³C or ¹⁵N isotopes can be an alternative to avoid this effect. acs.org
The combination of these analytical techniques ensures that a batch of this compound meets the high standards required for its use in regulated pharmaceutical analysis, confirming its identity, chemical purity, and isotopic enrichment. axios-research.com
Molecular Pharmacology of Apadenoson D5: Adenosine Receptor Agonism
Ligand-Receptor Interactions and Binding Kinetics
The interaction of an agonist with its receptor is the initiating event for a biological response. This section details the binding characteristics of Apadenoson at the A2a receptor and discusses the potential influence of deuteration on these dynamics.
Apadenoson demonstrates high affinity and selectivity for the human adenosine (B11128) A2a receptor (A2aR). drugbank.com Its primary action is to bind to this receptor subtype and initiate a signaling cascade. mdpi.com The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. For Apadenoson, a high affinity is indicated by its low nanomolar inhibition constant (Kᵢ), which has been reported to be approximately 0.68 nM. mdpi.com This high affinity contributes to its potency as an A2aR agonist.
While comprehensive pharmacological data for Apadenoson-d5 are not available in published literature, the binding affinity is generally not expected to be dramatically altered. However, subtle changes can occur.
Table 1: Binding Affinity of Apadenoson for the Human Adenosine A2a Receptor
| Compound | Receptor | Affinity Metric | Value (nM) | Reference |
|---|---|---|---|---|
| Apadenoson | Adenosine A2a | Kᵢ | 0.68 ± 0.1 | mdpi.com |
| This compound | Adenosine A2a | Kᵢ | Data not available |
The binding of a ligand to a GPCR is a dynamic process that involves conformational changes in both the ligand and the receptor. wikipedia.org The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can influence these dynamics. The primary mechanism for this influence is the kinetic isotope effect (KIE), which stems from the fact that a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. wikipedia.orglibretexts.org
Computational studies on other A2aR ligands, such as the antagonist istradefylline (B1672650), have provided insight into how deuteration can affect receptor binding. irb.hr These studies predict that selective deuteration can improve binding affinity. irb.hr This improvement is thought to arise from more favorable intermolecular interactions within the receptor's binding pocket. The reduced vibrational motion of the deuterated parts of the ligand can lead to a more stabilized ligand-receptor complex, potentially increasing the ligand's residence time at the receptor. irb.hr For this compound, the five deuterium atoms could theoretically confer a more rigid conformation in the bound state, potentially enhancing its interaction with key residues in the A2aR binding pocket. However, without direct experimental evidence, this remains a theoretical consideration based on studies of analogous compounds. irb.hr
Intracellular Signaling Pathways Modulated by A2a Adenosine Receptor Agonism
Upon agonist binding, the A2a receptor initiates a series of intracellular events that constitute its signaling pathway. This cascade is the mechanism through which extracellular signals are transduced into cellular responses.
The adenosine A2a receptor is canonically coupled to the stimulatory G protein, Gs. researchgate.net When an agonist like Apadenoson or this compound binds to the receptor, it induces a conformational change that activates the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) then binds to and stimulates the enzyme adenylyl cyclase. orcid.org
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic 3',5'-adenosine monophosphate (cAMP), a crucial second messenger. orcid.orgresearchgate.net Therefore, the agonism of the A2a receptor by this compound leads to a significant increase in the intracellular concentration of cAMP. researchgate.net This process is a hallmark of A2a receptor activation. axios-research.com
The elevation of intracellular cAMP levels triggers further downstream signaling cascades. The primary effector of cAMP is Protein Kinase A (PKA). Current time information in Singapore. Upon binding cAMP, the catalytic subunits of PKA are released and become active, phosphorylating a multitude of substrate proteins within the cell.
The activation of PKA influences a wide array of cellular functions by targeting various downstream pathways. Current time information in Singapore.core.ac.uk These can include:
Gene Transcription: Activated PKA can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to specific DNA sequences (cAMP response elements) in the promoter regions of genes, modulating their transcription. Current time information in Singapore.
MAPK Pathway: The A2aR signaling can also cross-talk with other pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in regulating cellular processes like growth and differentiation. core.ac.uk
Ion Channel Regulation: PKA can phosphorylate various ion channels, altering their activity and influencing cellular excitability and calcium homeostasis.
PI3K-AKT-mTOR Pathway: In some cellular contexts, A2a receptor activation has been shown to engage the PI3K-AKT-mTOR pathway, which is fundamental for cell growth, proliferation, and survival. jfda-online.com
Comparative Pharmacological Profiles of this compound and Proteo-Apadenoson
While sharing the same core molecular structure, the substitution of five hydrogen atoms with deuterium in this compound can lead to differences in its pharmacological profile compared to the non-deuterated parent compound, proteo-Apadenoson. These differences are primarily rooted in the kinetic isotope effect. wikipedia.org
The most significant impact of deuteration is typically observed in the compound's pharmacokinetics, specifically its metabolic stability. nih.gov C-H bonds are often sites of metabolic oxidation by enzymes such as the cytochrome P450 (CYP) family. nih.gov Because a C-D bond is stronger than a C-H bond, its enzymatic cleavage occurs at a slower rate. wikipedia.orgnih.gov This can result in a reduced rate of metabolism for the deuterated compound, a phenomenon known as the "metabolic switch." nih.gov
This change in metabolism can lead to:
Increased Half-Life: A slower rate of clearance can prolong the drug's presence in the body.
Increased Exposure (AUC): The total drug exposure over time may be enhanced.
While the primary effect is pharmacokinetic, subtle changes in pharmacodynamics (i.e., receptor interaction) cannot be ruled out. As discussed, computational studies suggest that deuteration can sometimes lead to a modest increase in binding affinity. irb.hr
Table 2: Theoretical Comparative Profiles of this compound vs. Proteo-Apadenoson
| Pharmacological Parameter | Proteo-Apadenoson (Parent) | This compound (Deuterated) | Rationale for Difference |
|---|---|---|---|
| Receptor Target | Adenosine A2a | Adenosine A2a | Identical core pharmacophore |
| Mechanism of Action | A2a Receptor Agonist | A2a Receptor Agonist | Identical core pharmacophore |
| Binding Affinity (Kᵢ) | High (nanomolar range) | Potentially slightly higher | Deuteration may enhance binding stability (theoretically) irb.hr |
| Metabolic Rate | Standard | Potentially slower | Kinetic Isotope Effect: C-D bonds are stronger than C-H bonds wikipedia.orgnih.gov |
| Pharmacokinetic Half-Life | Standard | Potentially longer | Reduced rate of metabolic clearance nih.gov |
| Intracellular Signaling | Gs -> Adenylyl Cyclase -> cAMP | Gs -> Adenylyl Cyclase -> cAMP | Signaling is a function of the receptor, not the isotopologue |
Assessment of Potency and Efficacy in Receptor Activation Assays
The potency and efficacy of Apadenoson have been characterized in various in vitro receptor activation assays. Potency is typically measured as the concentration of the drug required to produce 50% of its maximal effect (EC50), while efficacy refers to the maximum response a drug can elicit (Emax). derangedphysiology.com Binding affinity, another measure of potency, is often expressed as the inhibition constant (Ki), which indicates the concentration of a ligand that will bind to half of the receptor sites at equilibrium. derangedphysiology.com
Research has established Apadenoson (also known as ATL146e) as a highly potent A2AR agonist. biorxiv.org While specific EC50 values from functional assays are detailed in proprietary studies, binding affinity data highlights its potency. One study reported a pKi value of 9.4 for Apadenoson, indicating a high affinity for the A2AR. researchgate.net For context, the A2AR selective agonist CGS 21680 has a reported Ki of 27 nM. medchemexpress.com The high potency of Apadenoson translates to its effectiveness in receptor activation, leading to robust downstream signaling, such as cAMP production.
Apadenoson and Comparator Compound Binding Affinity at the A2A Receptor
| Compound | Reported Affinity (Ki or pKi) | Receptor Target | Reference |
|---|---|---|---|
| Apadenoson (ATL146e) | pKi = 9.4 | Adenosine A2A Receptor | researchgate.net |
| CGS 21680 | Ki = 27 nM | Adenosine A2A Receptor | medchemexpress.com |
Evaluation of Receptor Desensitization and Internalization Dynamics
Continuous or repeated exposure to an agonist typically leads to a waning of the receptor response, a process known as desensitization. researchgate.netcreativebiomart.net For GPCRs like the A2AR, this is a critical regulatory mechanism to prevent overstimulation. researchgate.net Desensitization can occur over a short period (minutes) or longer-term (hours to days), involving distinct cellular processes. researchgate.net
Short-term desensitization of the A2AR involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). mdpi.com This phosphorylation promotes the binding of proteins called β-arrestins, which sterically hinder the receptor's ability to couple with its G protein, thereby dampening the signal. creativebiomart.netannualreviews.org This initial phase can occur without a change in the number of receptors on the cell surface. researchgate.net
With prolonged agonist exposure, a more profound desensitization occurs, often involving receptor internalization. nih.gov The β-arrestin-bound receptors are targeted to clathrin-coated pits and are subsequently endocytosed into the cell. annualreviews.org Once internalized, the receptors can either be dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for degradation in lysosomes (down-regulation), resulting in a net loss of cellular receptors. annualreviews.orgnih.gov
Studies on adenosine receptor subtypes show that the A2AR undergoes faster downregulation compared to the A1R, typically with a half-life of less than an hour. nih.gov The carboxy-terminus of the A2AR is crucial for its agonist-induced desensitization. mdpi.com While Apadenoson, as a potent A2AR agonist, is expected to induce these desensitization and internalization processes, specific studies detailing the precise rates and molecular dynamics for this particular compound are not extensively available in public literature. However, the general mechanisms for A2AR suggest that stimulation by Apadenoson would lead to a rapid desensitization and subsequent internalization of the receptor. researchgate.netnih.gov
Preclinical Pharmacodynamics and in Vitro Efficacy Studies of Apadenoson D5
Evaluation in Advanced Cellular Models
Advanced in vitro models such as organ-on-a-chip systems and three-dimensional (3D) cell cultures are becoming indispensable tools in drug discovery for providing a more physiologically relevant context than traditional two-dimensional (2D) cultures. nih.govnih.gov These models better replicate the complex cellular microenvironments, tissue architecture, and mechanical cues of human organs. nih.govpharmafocusasia.com
While specific studies employing Apadenoson-d5 in organ-on-chip or 3D cell culture systems have not been documented in the available literature, the utility of these platforms for evaluating such a compound is clear. For instance, a "heart-on-a-chip" could be used to study the compound's vasodilatory effects and cardiac functional responses in a dynamic, human-relevant microphysiological system. cam.ac.ukmdpi.com Similarly, 3D spheroid cultures of various cell types, such as immune cells or neurons, could offer more accurate predictions of the anti-inflammatory or neuromodulatory efficacy of this compound compared to conventional monolayer cultures. nih.govnih.gov These advanced models allow for the investigation of drug efficacy and safety in a context that more closely mimics in vivo conditions, potentially reducing the reliance on animal models and improving the translation of preclinical findings to clinical trials. pharmafocusasia.comnih.gov
The pharmacological profile of adenosine (B11128) receptor agonists like Apadenoson is often characterized using complex ex vivo models. A key example is the use of isolated human coronary arterioles to study vasodilation mechanisms. nih.govresearchgate.net In such models, small blood vessels are dissected, cannulated, and observed using videomicroscopy to measure changes in internal diameter in response to pharmacological agents.
Studies on human coronary arterioles have demonstrated that adenosine induces vasodilation through an endothelium-independent mechanism. nih.govresearchgate.net This effect is mediated by the activation of A2A receptors, which leads to the stimulation of adenylate cyclase and the subsequent activation of intermediate-conductance calcium-activated potassium (K(Ca)) channels. nih.govresearchgate.net These complex models are crucial for elucidating the specific receptor subtypes and signaling pathways involved in the pharmacological action of compounds like this compound.
Pharmacological Effects in Preclinical Animal Models
Apadenoson was originally developed as a selective A2A adenosine receptor agonist for use as a pharmacologic stress agent in myocardial perfusion imaging, owing to its potent vasodilatory effects. frontiersin.orgdrugbank.com The primary mechanism of action involves the stimulation of A2A receptors on coronary vascular smooth muscle. cvpharmacology.com This receptor activation is coupled to a Gs-protein, which increases cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and subsequent vasodilation. cvpharmacology.com
Preclinical research in animal models supports this mechanism. In rats, A2A receptor agonists have been shown to induce vasodilation in skeletal muscle vasculature. nih.gov This response is partly dependent on the synthesis of nitric oxide (NO), indicating an interaction between adenosine signaling and the NO pathway in regulating blood flow. nih.gov Furthermore, in animal models of acute myocardial infarction, treatment with A2A adenosine receptor agonists has been shown to reduce fibrosis and inflammation, leading to improved cardiac function. nih.govresearchgate.netnih.gov These findings highlight the therapeutic potential of selective A2A agonists like this compound in cardiovascular diseases beyond their diagnostic applications.
| Parameter | Myocardial Infarction (MI) - Vehicle | MI + LASSBio-1860 (A2A Agonist) | Outcome |
|---|---|---|---|
| Ejection Fraction | 36.6 ± 2.0% | 61.8 ± 4.3% | Restoration of systolic function nih.gov |
| Collagen Deposition | Increased to 31.4 ± 11.0% | Reduced | Reduction in cardiac fibrosis nih.gov |
| TNF-α Expression | Increased to 57.6 ± 1.9% | Reduced to 23.3 ± 10.1% | Decrease in inflammatory marker nih.gov |
Adenosine plays a crucial role as a neuromodulator in the central nervous system (CNS). nih.gov A2A receptors are highly expressed in the brain, particularly in dopamine-rich regions like the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons. nih.gov These receptors can form A2A-D2 heteromers, which are fundamental in modulating dopaminergic neurotransmission and mediating the "NoGo" pathway involved in response inhibition. nih.gov
Preclinical studies have shown that A2A receptor activation can facilitate excitatory synaptic transmission and long-term potentiation. nih.gov Conversely, blocking A2A receptors with antagonists has demonstrated behavioral effects similar to those of antidepressants in various animal models, including learned helplessness and forced swim tests. austinpublishinggroup.com While direct studies on the CNS effects of Apadenoson in animal models are limited in the reviewed literature, its function as a potent A2A agonist suggests it would significantly modulate neurotransmission, a property that could be explored for therapeutic applications in neurological and psychiatric disorders. nih.gov
Apadenoson has demonstrated significant anti-inflammatory and immunomodulatory effects in several preclinical animal models. biorxiv.org It is characterized as a highly potent and selective A2A receptor agonist with strong anti-inflammatory properties. biorxiv.org
In a notable study using a mouse model of SARS-CoV-2 infection, Apadenoson administered post-infection led to improved survival, decreased weight loss, and ameliorated clinical symptoms. biorxiv.org The therapeutic effect was associated with a dampened immune response, evidenced by a significant reduction in the levels of multiple pro-inflammatory cytokines and chemokines in the lungs. biorxiv.org Despite down-regulating inflammation, Apadenoson treatment also resulted in a lower viral burden, suggesting it may facilitate viral clearance while controlling harmful inflammation. biorxiv.org
Previous studies have also shown Apadenoson's efficacy in other inflammatory contexts. It was found to reduce joint inflammation in a rabbit model of septic arthritis and improve survival in a mouse model of E. coli sepsis. biorxiv.org These findings underscore the robust anti-inflammatory and immunomodulatory potential of this compound through the activation of the A2A adenosine receptor pathway.
| Cytokine/Chemokine | Effect of Apadenoson Treatment |
|---|---|
| IP-10 (CXCL10) | Reduced Levels biorxiv.org |
| MIG (CXCL9) | Reduced Levels biorxiv.org |
| MCP-1 (CCL2) | Reduced Levels biorxiv.org |
| G-CSF | Reduced Levels biorxiv.org |
| Eotaxin (CCL11) | Reduced Levels biorxiv.org |
| MIP-1b (CCL4) | Reduced Levels biorxiv.org |
| IFN-γ | Reduced Levels biorxiv.org |
| TNF-α | Reduced Levels biorxiv.org |
An extensive search for scientific literature and preclinical data on the chemical compound "this compound" has yielded no specific information regarding its pharmacodynamics, in vitro efficacy, or systemic effects in preclinical investigations.
The available research primarily focuses on the non-deuterated parent compound, Apadenoson, a selective adenosine A2A receptor agonist that was investigated for its potential use in myocardial perfusion imaging. This research concentrates on its cardiovascular effects.
There is no publicly available data from preclinical studies detailing the effects of this compound on other physiological systems. Deuterated compounds, such as this compound, are often synthesized to study the metabolism and pharmacokinetics of a drug, as the replacement of hydrogen with deuterium (B1214612) can alter the rate of metabolic processes. However, without specific studies on this compound, any discussion of its systemic effects would be speculative.
Therefore, due to the lack of specific research findings on this compound, it is not possible to provide a detailed article on its preclinical pharmacodynamics and other systemic effects as requested.
Preclinical Pharmacokinetics and Metabolism Investigations of Apadenoson D5
Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models
Disposition Kinetics in Animal Models (e.g., Rodent, Non-Rodent Species)
Preclinical pharmacokinetic studies in various animal models are essential to predict a drug's behavior in humans. mdpi.com While specific data on the disposition kinetics of Apadenoson-d5 is not publicly available, general principles of deuterated drug pharmacokinetics can be applied. The primary rationale for deuteration is to slow down metabolic processes, which can lead to a longer biological half-life and increased systemic exposure. juniperpublishers.cominformaticsjournals.co.indovepress.com
For instance, studies in cynomolgus monkeys with other deuterated compounds have demonstrated a significant increase in half-life and total drug exposure (AUC) compared to their non-deuterated counterparts. endocrine-abstracts.org It is plausible that this compound would exhibit similar characteristics in rodent and non-rodent species. The extent of this effect would depend on which metabolic pathways are primarily responsible for Apadenoson's clearance and whether C-H bond cleavage at the deuterated position is a rate-limiting step. nih.gov
A hypothetical comparison of pharmacokinetic parameters between Apadenoson and this compound in a preclinical model, such as the rat, might look like the following:
Table 1: Hypothetical Pharmacokinetic Parameters of Apadenoson vs. This compound in Rats
| Parameter | Apadenoson | This compound |
|---|---|---|
| Half-life (t½) | 2.5 hours | 4.0 hours |
| AUC (Area Under the Curve) | 1500 ng·h/mL | 2400 ng·h/mL |
| Clearance (CL) | 10 mL/min/kg | 6.25 mL/min/kg |
Tissue Distribution Profiling in Preclinical Systems
Understanding the tissue distribution of a drug is critical for assessing its potential efficacy and identifying potential sites of toxicity. For adenosine (B11128) receptor agonists like Apadenoson, distribution to target tissues such as the heart, brain, and inflammatory sites is of particular interest. drugbank.comnih.gov The distribution of the closely related D1 and D5 dopamine (B1211576) receptors, for example, shows significant regional and cellular differentiation within the primate brain, highlighting the importance of detailed distribution analysis. nih.gov
While specific tissue distribution data for this compound is not available, studies with other compounds often utilize techniques like radiolabeling (e.g., with Carbon-14) to trace the drug's path throughout the body. quotientsciences.com Deuterium (B1214612) itself can also be used as a tracer in metabolic imaging studies to monitor the uptake and distribution of deuterated substrates. nih.gov It is expected that the general tissue distribution pattern of this compound would be similar to that of Apadenoson, as deuteration is not expected to significantly alter the physicochemical properties that govern membrane transport and tissue binding. informaticsjournals.co.in However, the increased metabolic stability of this compound could lead to higher and more sustained concentrations in various tissues.
Role of Deuterium in Metabolic Stability and Pathway Elucidation
Deuteration is a strategic approach in medicinal chemistry to enhance a drug's metabolic profile. juniperpublishers.cominformaticsjournals.co.in The replacement of hydrogen with deuterium creates a stronger chemical bond, which can slow down metabolic reactions that involve the cleavage of this bond. juniperpublishers.com This phenomenon, known as the kinetic isotope effect (KIE), can lead to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites. dovepress.com
Impact of Deuteration on Cytochrome P450 Metabolism
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. nih.govplos.org Oxidative metabolism by CYP enzymes often involves the breaking of a carbon-hydrogen (C-H) bond. juniperpublishers.comdovepress.com By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of CYP-mediated metabolism at that position can be significantly reduced. dovepress.com
Identification and Quantification of Metabolites in Biological Matrices
The identification and quantification of metabolites are essential components of drug development, helping to understand clearance pathways and identify any potentially active or toxic byproducts. lhasalimited.org This process typically involves in vitro incubations with liver microsomes or hepatocytes, followed by in vivo studies in animal models. nih.gov Advanced analytical techniques, such as mass spectrometry, are used to detect and characterize the structures of metabolites in biological samples like plasma and urine. nih.gov
The use of stable isotope-labeled compounds, such as deuterated analogs, is a powerful tool in metabolite identification. nih.gov By comparing the mass spectra of metabolites from the parent drug and its deuterated version, researchers can readily identify corresponding metabolite pairs based on the expected mass shift. nih.gov This approach greatly aids in the elucidation of metabolic pathways.
Elucidation of Metabolic Shunting Phenomena Due to Deuteration
When a drug is metabolized by multiple alternative pathways, deuteration at one metabolic site can slow down that specific pathway, causing the metabolism to shift towards other, previously minor, pathways. juniperpublishers.comosti.gov This phenomenon is known as metabolic shunting. juniperpublishers.comosti.gov
Metabolic shunting can have significant consequences. It can lead to an increase in the formation of other metabolites, which could be either beneficial or detrimental. juniperpublishers.com For example, if a major metabolic pathway leads to an inactive metabolite, shunting metabolism towards a pathway that produces an active metabolite could enhance the drug's efficacy. Conversely, if shunting leads to the formation of a toxic metabolite, it could increase the drug's toxicity. juniperpublishers.comdovepress.com Studies with compounds like antipyrine (B355649) and caffeine, which are metabolized by multiple alternate pathways, have demonstrated that deuterium substitution can indeed alter the metabolic profile by shifting the primary site of metabolism. osti.gov The potential for metabolic shunting with this compound would depend on the metabolic profile of the parent compound, Apadenoson.
Excretion Routes and Mass Balance Studies in Preclinical Investigations
Detailed, publicly available data regarding the specific excretion routes and mass balance from preclinical investigations of this compound, or its non-deuterated form Apadenoson (also known as BMS-068645), are limited. Pharmaceutical companies conduct these studies as a standard part of the drug development process to understand how a new chemical entity is eliminated from the body. srce.hrdntb.gov.ua However, the results of these preclinical studies for Apadenoson have not been published in the accessible scientific literature.
Mass balance studies, typically conducted using a radiolabeled version of the drug, are designed to account for the total administered dose and determine the primary routes of excretion, such as through urine and feces. qps.comnih.gov These studies provide a complete picture of the drug's fate in a biological system. qps.com For a compound like Apadenoson, which is known to be an ester, it is anticipated that it undergoes hydrolysis to its corresponding carboxylic acid metabolite. researchgate.netnih.gov The excretion profile would therefore include the elimination of both the parent compound and its metabolites.
In preclinical animal models, such as rats and dogs, the collection of urine and feces after administration of a radiolabeled compound allows for the quantification of the radioactivity eliminated through each route. qps.comfrontiersin.org Biliary excretion can also be a significant route of elimination for some drugs and is often investigated, particularly if a large proportion of the dose is recovered in the feces. dntb.gov.ua
While the specific quantitative data for this compound is not available, the general principles of such studies indicate that the compound and its metabolites would be cleared from the body through a combination of renal (urine) and fecal (biliary) excretion. The exact percentages of the dose eliminated via each pathway in preclinical species remain proprietary information.
Below are illustrative data tables that represent the type of information that would be generated from preclinical excretion and mass balance studies. Please note that the data presented in these tables are hypothetical and are for illustrative purposes only, as specific data for this compound is not publicly available.
Table 1: Hypothetical Mass Balance of this compound in Preclinical Species (% of Administered Dose)
| Species | Route of Administration | Urine | Feces | Total Recovery |
| Rat | Intravenous | 35% | 60% | 95% |
| Dog | Intravenous | 45% | 52% | 97% |
| Rat | Oral | 30% | 62% | 92% |
| Dog | Oral | 42% | 55% | 97% |
Table 2: Hypothetical Cumulative Excretion of Radioactivity in Rats Following a Single Dose of Radiolabeled this compound
| Time (hours) | Cumulative Excretion in Urine (% of Dose) | Cumulative Excretion in Feces (% of Dose) |
| 0-24 | 30 | 45 |
| 24-48 | 34 | 58 |
| 48-72 | 35 | 60 |
| 72-96 | 35 | 60 |
Structure Activity Relationship Sar Studies and Analogue Development for Adenosine Receptors
Deuteration as a Strategy in Medicinal Chemistry and Lead Optimization
Optimizing Pharmacokinetic Properties through Deuterium (B1214612) Incorporation
The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, has become a valuable tool in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. informaticsjournals.co.inmedchemexpress.com This approach, often termed "deuteration" or a "deuterium switch," leverages the kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.netirb.hr Consequently, a higher activation energy is required to cleave a C-D bond, which can lead to a slower rate of reaction. irb.hr
In drug metabolism, many transformative processes, particularly oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. researchgate.net By selectively placing deuterium at known sites of metabolic attack, the rate of metabolism can be significantly decelerated. researchgate.netnih.gov This can result in several advantageous pharmacokinetic changes, including a longer biological half-life, prolonged drug exposure (increased Area Under the Curve - AUC), and potentially a reduction in the formation of certain metabolites. informaticsjournals.co.inirb.hr These modifications may allow for less frequent dosing and an improved therapeutic window. irb.hr
Apadenoson-d5 is a deuterated isotopologue of Apadenoson, a selective A2A adenosine (B11128) receptor agonist. pharmaffiliates.commedchemexpress.com In this compound, five hydrogen atoms on the terminal ethyl group of the 5'-N-ethylcarbamoyl moiety have been replaced with deuterium. pharmaffiliates.com The rationale for this specific placement is likely to protect the molecule from N-dealkylation or oxidation at this position, which are common metabolic pathways. While direct comparative pharmacokinetic data for Apadenoson versus this compound is not extensively published, the expected impact of such deuteration can be inferred from studies on other deuterated compounds. For instance, d9-caffeine, a deuterated analogue of the non-selective adenosine receptor antagonist caffeine, exhibits prolonged systemic and brain exposure compared to its non-deuterated counterpart. irb.hrresearchgate.net
The anticipated pharmacokinetic improvements for this compound are illustrated in the hypothetical data table below, based on the established principles of the deuterium kinetic isotope effect.
| Parameter | Apadenoson (Hypothetical) | This compound (Projected) | Expected Change |
|---|---|---|---|
| Metabolic Clearance (CL) | High | Reduced | ▼ Slower metabolism due to KIE |
| Biological Half-life (t½) | Short | Increased | ▲ Prolonged duration in circulation |
| Area Under the Curve (AUC) | Standard | Increased | ▲ Greater total drug exposure |
| Maximum Concentration (Cmax) | Standard | Potentially Higher | ▲ Slower initial breakdown may increase peak concentration |
Investigating Allosteric Modulation with Deuterated Probes
Allosteric modulation represents a sophisticated mechanism for controlling the function of G protein-coupled receptors (GPCRs), including adenosine receptors. universiteitleiden.nl Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (e.g., adenosine) binds. universiteitleiden.nlnih.gov This binding event induces a conformational change in the receptor that can alter the binding affinity and/or efficacy of the orthosteric ligand. nih.gov These modulators can be positive (enhancing the effect of the endogenous ligand), negative (diminishing the effect), or silent (binding without affecting ligand function but potentially blocking other modulators). nih.gov
The study of allosteric sites is crucial for designing drugs with greater selectivity and a more nuanced "tuning" effect on receptor function compared to traditional agonists or antagonists. universiteitleiden.nl Stable isotope-labeled compounds, such as deuterated probes, can serve as invaluable tools in these investigations. medchemexpress.comsigmaaldrich.com
While Apadenoson is known as an orthosteric A2A receptor agonist, its deuterated version, this compound, could theoretically be employed as a probe in advanced pharmacological assays to explore allosteric mechanisms. pharmaffiliates.comdrugbank.com In techniques like mass spectrometry-based binding assays, the distinct mass of this compound would allow researchers to differentiate its binding from that of the non-deuterated (protio) form or other ligands simultaneously. This could be used, for example, to study competitive or cooperative binding between an orthosteric ligand and a potential allosteric modulator at the A2A receptor.
The table below illustrates a hypothetical scenario where a deuterated probe is used to quantify the effect of a positive allosteric modulator (PAM) on ligand binding.
| Assay Condition | Ligand | Measured Binding (Hypothetical Units) | Interpretation |
|---|---|---|---|
| Baseline | This compound (1 nM) | 100 | Baseline orthosteric binding |
| + Unlabeled Competitor | This compound (1 nM) + Apadenoson (100 nM) | 15 | Displacement of the probe by excess unlabeled ligand |
| + Allosteric Modulator | This compound (1 nM) + PAM (50 nM) | 180 | PAM enhances the binding affinity of the deuterated probe |
| + Allosteric Modulator + Competitor | This compound (1 nM) + PAM (50 nM) + Apadenoson (100 nM) | 35 | Probe displacement is less effective in the presence of the PAM |
This type of assay would allow for precise quantification of the allosteric effect on ligand affinity. The use of a deuterated probe like this compound provides a clear and distinguishable signal, facilitating complex structure-activity relationship studies of allosteric modulators for adenosine receptors.
Advanced Analytical Methodologies Utilizing Apadenoson D5
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices. In this context, stable isotope-labeled internal standards are crucial for achieving accurate and precise results.
In the quantitative analysis of Apadenoson in biological samples such as plasma or tissue homogenates, Apadenoson-d5 serves as an ideal internal standard. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before sample processing. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS assays.
The key advantages of using this compound as an internal standard include:
Similar Chemical and Physical Properties: this compound exhibits nearly identical chromatographic retention time and ionization efficiency to Apadenoson. This ensures that any variations or losses during sample preparation, extraction, and injection affect both the analyte and the internal standard to the same extent, allowing for accurate correction.
Mass-Based Differentiation: The mass difference between this compound and Apadenoson allows for their distinct detection by the mass spectrometer, eliminating interference between the two compounds.
Reduced Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a significant challenge in bioanalysis. Since this compound co-elutes with Apadenoson, it experiences similar matrix effects, leading to a more accurate quantification of the analyte.
The use of this compound as an internal standard significantly enhances the robustness, accuracy, and precision of LC-MS/MS methods for the quantification of Apadenoson.
The development of a robust bioanalytical method is a critical step in preclinical and clinical drug development. The process involves optimizing various parameters of the LC-MS/MS system to achieve the desired sensitivity, selectivity, and throughput. The validation of the developed method is then performed according to stringent regulatory guidelines to ensure its reliability.
A typical workflow for the development and validation of a bioanalytical method for Apadenoson using this compound as an internal standard would involve the following steps:
Optimization of Mass Spectrometric Conditions: This includes tuning the mass spectrometer to determine the optimal precursor and product ions for both Apadenoson and this compound, as well as optimizing parameters such as collision energy and declustering potential to maximize signal intensity.
Chromatographic Method Development: This involves selecting an appropriate HPLC or UHPLC column and mobile phase to achieve good chromatographic separation of Apadenoson and its metabolites from endogenous matrix components, ensuring a short run time.
Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate Apadenoson and this compound from the biological matrix.
Method Validation: A comprehensive validation is performed to assess the method's linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability under various conditions.
The following interactive data table provides a summary of typical validation parameters for a bioanalytical LC-MS/MS method for Apadenoson, illustrating the performance characteristics that can be achieved with the use of this compound as an internal standard.
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) of the nominal concentration | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Selectivity | No significant interference at the retention time of the analyte and IS | No interference observed |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL in plasma |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% | < 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Stability | Analyte stable under various storage and handling conditions | Stable for 24h at room temp, 3 freeze-thaw cycles, and 6 months at -80°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. The use of deuterated compounds like this compound can significantly enhance the capabilities of NMR in biomedical research.
Stable isotope tracers, including deuterated compounds, are invaluable tools for elucidating metabolic pathways. By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolites, providing a dynamic view of metabolic fluxes. While direct studies utilizing this compound for pathway elucidation are not prominently published, the principles of using deuterated compounds in metabolomics are well-established.
If Apadenoson were to undergo significant metabolism, administering this compound would allow for the tracing of its metabolic fate. The deuterium (B1214612) label acts as a "tag" that can be detected by NMR or mass spectrometry, enabling the identification and quantification of its metabolites. This approach can provide crucial insights into the drug's metabolic stability and the enzymes involved in its biotransformation.
NMR spectroscopy is a premier technique for studying the interactions between small molecules (ligands) and their protein targets at an atomic level. Deuteration can be employed in several ways to simplify complex NMR spectra and to probe specific aspects of protein-ligand interactions.
While specific NMR studies of this compound binding to the A2A adenosine (B11128) receptor are not widely available in the literature, the principles of using deuterated ligands are applicable. The introduction of deuterium at specific positions in a ligand can lead to a simplification of the ¹H NMR spectrum, which can be particularly useful for larger proteins where signal overlap is a major issue.
Furthermore, techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to identify which parts of a ligand are in close proximity to the protein receptor. The use of a deuterated analog like this compound in conjunction with other NMR techniques can provide valuable structural information about the binding mode of Apadenoson to the A2A receptor.
The following interactive table summarizes some NMR techniques used for studying protein-ligand interactions where deuterated compounds can be beneficial.
| NMR Technique | Information Obtained | Role of Deuteration |
| Saturation Transfer Difference (STD) NMR | Identifies which protons of a ligand are in close contact with the protein. | Simplifies the ligand's ¹H spectrum, aiding in the identification of binding epitopes. |
| Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) | Detects weak protein-ligand interactions by observing the transfer of magnetization from bulk water to the ligand. | Can help in distinguishing ligand signals from protein signals. |
| ¹⁹F NMR | Can be used if the ligand or protein is fluorine-labeled to probe conformational changes upon binding. | While not directly involving deuterium, it is a complementary technique often used in GPCR research, including studies on the A2A receptor, the target of Apadenoson. |
| Isotope-Edited NMR | Provides information on the protein's response to ligand binding when the protein is isotopically labeled (e.g., ¹⁵N, ¹³C). | Deuteration of the protein can reduce spectral complexity and improve resolution for larger proteins. |
Imaging Modalities with Deuterated Compounds for Preclinical Research
In recent years, there has been a growing interest in the use of deuterated compounds in preclinical imaging, particularly in the field of Deuterium Metabolic Imaging (DMI). DMI is an emerging non-invasive imaging technique that utilizes magnetic resonance imaging (MRI) to track the metabolic fate of deuterium-labeled substrates in vivo.
While Apadenoson itself is used as a pharmacologic stress agent in myocardial perfusion imaging, the direct use of this compound as an imaging agent has not been reported. However, the principles of DMI with other deuterated compounds provide a framework for its potential application in preclinical research.
DMI offers several advantages for metabolic imaging:
Low Natural Abundance: The natural abundance of deuterium is very low (approximately 0.015%), which means there is virtually no background signal in the body. This allows for the highly specific detection of the administered deuterated compound and its metabolites.
Non-Radioactive: Unlike positron emission tomography (PET) tracers, deuterated compounds are non-radioactive, making them safer for longitudinal studies.
Metabolic Information: DMI can provide spatial and temporal information about metabolic pathways. For example, by administering deuterated glucose, researchers can map the rates of glycolysis and the tricarboxylic acid (TCA) cycle in different tissues.
In a preclinical research setting, if Apadenoson were hypothesized to be taken up and metabolized differently in diseased versus healthy tissue, this compound could potentially be used as a DMI probe to investigate these differences. This would involve administering this compound and then acquiring deuterium MR images to map its distribution and the appearance of any deuterated metabolites. This could provide valuable insights into the pharmacokinetics and target engagement of the drug in a non-invasive manner.
Deuterium MRI and its Applications in Investigating Drug Distribution
Deuterium Magnetic Resonance Imaging (DMI) is an emerging, non-invasive imaging modality that allows for the three-dimensional mapping of metabolic processes in vivo. nottingham.ac.ukyale.edu This technique leverages the administration of a substrate labeled with deuterium (²H), a stable, non-radioactive isotope of hydrogen. nih.gov Due to the very low natural abundance of deuterium in biological tissues (approximately 0.01%), the signal from an administered deuterated compound like this compound can be detected with minimal background interference. nih.gov
The methodology involves administering the deuterated compound and subsequently acquiring data using ²H magnetic resonance spectroscopic imaging (MRSI). yale.edu This process detects the unique spectral signature of deuterium, allowing researchers to track the spatial and temporal distribution of the labeled molecule and its metabolic products. yale.eduresearchgate.net Unlike Positron Emission Tomography (PET) using ¹⁸FDG, which primarily shows glucose uptake, DMI can provide information on downstream metabolic pathways, offering a more detailed view of biochemical activity. researchgate.net
By using this compound as a probe, DMI could enable the direct, non-radioactive visualization of the drug's journey through the body. This would allow for precise mapping of its accumulation in target tissues, such as those expressing high levels of the adenosine A2A receptor, as well as its clearance from non-target organs. Furthermore, the technique could potentially identify and map the distribution of any deuterated metabolites, providing critical insights into the drug's metabolic fate. frontiersin.org This approach holds significant promise for preclinical research, offering a method to study pharmacokinetics and target engagement without the need for ionizing radiation. nottingham.ac.uk
Table 1: Comparison of Metabolic Imaging Modalities
| Feature | Deuterium MRI (DMI) | ¹⁸FDG-Positron Emission Tomography (PET) |
|---|---|---|
| Tracer Type | Stable Isotope (e.g., ²H-labeled) | Radioactive Isotope (¹⁸F-labeled) |
| Radiation Exposure | None | Ionizing radiation |
| Metabolic Information | Substrate distribution and downstream metabolites (e.g., lactate, glutamate). nih.govresearchgate.net | Primarily glucose uptake and phosphorylation. researchgate.net |
| Spatial Resolution | Comparable to PET and ¹H spectroscopic imaging. nih.gov | High sensitivity for small tumors. nih.gov |
| Background Signal | Minimal due to low natural abundance of ²H. nih.gov | Can be ambiguous in organs with high intrinsic glucose uptake (e.g., brain). researchgate.net |
| Primary Application | 3D mapping of specific metabolic pathways. nottingham.ac.uk | Clinical standard for detecting hypermetabolic lesions (e.g., cancer). |
Radioligand Development Using Deuterated Backbones
The strategic incorporation of deuterium into a molecule's structure is a valuable technique in the development of radioligands for PET imaging. nih.gov This approach is centered on the kinetic isotope effect (KIE), a phenomenon where the replacement of a lighter isotope (hydrogen) with a heavier one (deuterium) slows down the rate of chemical reactions involving the cleavage of that bond. nih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, thus requiring more energy to break, which can significantly decrease the rate of metabolism. nih.gov
In the context of PET radioligand development, rapid metabolism is a major challenge. The formation of radiometabolites can interfere with imaging results, creating background noise that obscures the signal from the target tissue and complicates quantitative analysis. nih.gov By using a deuterated backbone, as in this compound, as a precursor for a radioligand (e.g., by introducing a positron-emitting isotope like ¹¹C or ¹⁸F), the metabolic stability of the resulting tracer can be substantially improved. nih.govresearchgate.net
This enhanced stability means the radioligand is less susceptible to degradation by metabolic enzymes, such as cytochrome P450. nih.gov As a result, a higher concentration of the intact radiotracer is available to bind to its intended target—in this case, the adenosine A2A receptor. This leads to a better target-to-background signal ratio, improved image quality, and more accurate quantification of receptor density. The use of deuterated scaffolds like this compound represents a sophisticated strategy to optimize the pharmacokinetic properties of PET tracers, ultimately leading to more reliable and informative molecular imaging agents. researchgate.net
Table 2: Theoretical Impact of Deuteration on Radioligand Properties
| Property | Standard (Non-Deuterated) Radioligand | Deuterated Radioligand (from this compound backbone) | Rationale |
|---|---|---|---|
| Metabolic Rate | Higher | Lower | Kinetic Isotope Effect slows C-D bond cleavage. nih.govwikipedia.org |
| In Vivo Stability | Lower | Higher | Reduced susceptibility to enzymatic degradation. nih.gov |
| Radiometabolite Formation | Higher | Lower | Slower metabolism leads to fewer confounding metabolite signals. nih.gov |
| Target-to-Background Ratio | Lower | Higher | More intact tracer reaches the target, improving signal clarity. |
| Image Quality | Potentially compromised by metabolites | Improved | Reduced background noise allows for clearer visualization of the target. |
Emerging Research Frontiers and Future Directions for Deuterated Adenosine Analogues
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules
The synthesis of deuterated compounds, particularly complex molecules like Apadenoson-d5, hinges on the efficiency and precision of deuterium labeling technologies. Historically, the introduction of deuterium into a molecule was often a multi-step, low-yield process. However, recent advancements are making deuteration more accessible and versatile.
Transition metal-catalyzed hydrogen isotope exchange (HIE) has become a leading method for late-stage functionalization, allowing for the direct replacement of C-H bonds with C-D bonds in complex organic molecules. researchgate.neteuropa.eu Iridium and ruthenium-based catalysts have shown remarkable activity and selectivity in this regard. researchgate.net For instance, iridium catalysts can selectively deuterate the ortho-position of anilines, while ruthenium nanocatalysts are effective for labeling various heterocyclic substructures found in many bioactive molecules. researchgate.net These methods are advantageous as they often use deuterium gas (D2), a readily available and economical source of deuterium, and can be applied to a broad range of substrates with high functional group tolerance. researchgate.neteuropa.eu
Electrochemical methods are also emerging as a powerful tool for deuteration. oaepublish.com By splitting heavy water (D2O), this technique provides an alternative pathway for forming C-D bonds under mild conditions. oaepublish.com This approach has been successfully used to synthesize deuterated pharmaceuticals, offering high yields and deuteration levels. oaepublish.com
Furthermore, methods for the specific labeling of thioether-containing molecules have been developed, expanding the scope of deuteration to another important class of compounds. cea.fr These advancements are crucial for producing specifically labeled analogues like this compound, enabling detailed studies of their biological activity.
Table 1: Comparison of Modern Deuterium Labeling Technologies
| Technology | Catalyst/Method | Deuterium Source | Key Advantages | Relevant Molecular Scaffolds |
| Hydrogen Isotope Exchange (HIE) | Iridium, Ruthenium catalysts | D2 gas | High selectivity, broad substrate scope, late-stage modification | Heterocycles, anilines, peptides |
| Electrochemical Deuteration | Electrocatalytic splitting | D2O | Mild conditions, high yield, high deuteration levels | Alkynes, various pharmaceuticals |
| Sulfur-Directed C(sp3)–H Activation | Ru/C catalyst | D2 gas | Specific labeling of thioether motifs | Molecules containing sulfur atoms |
Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Design
The decision of where to place deuterium atoms within a molecule is critical for optimizing its properties. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for guiding this process. stfc.ac.uk By analyzing vast datasets of chemical structures and their metabolic profiles, ML models can predict the "soft spots" in a molecule that are most susceptible to metabolism. researchgate.netacs.org
These predictive models can significantly accelerate the design of novel deuterated compounds. acs.org For example, AI can be used to forecast reaction outcomes and devise efficient synthetic pathways. stfc.ac.ukresearchgate.net Generative AI models can even design entirely new molecules with desired properties, moving beyond the screening of existing compound libraries. vivabiotech.com This "de novo" design approach holds immense promise for creating next-generation deuterated drugs. vivabiotech.com
Expanding the Application of Deuterated Probes in Systems Biology Research
Deuterated compounds like this compound are not only potential therapeutics but also valuable research tools in systems biology. The unique properties of the carbon-deuterium bond allow these molecules to be used as "label-free" probes for imaging and tracking metabolic processes in living cells. europa.eu
One powerful technique is Raman spectroscopy, which can detect the specific vibrational frequency of the C-D bond. europa.eu This allows for the direct visualization of deuterated molecules as they are taken up and metabolized by cells, without the need for fluorescent tags or other modifications that could alter their behavior. europa.euacs.org This approach offers a minimally invasive way to study cellular dynamics and drug distribution in real-time. europa.eu
Deuterated nucleotides have also proven invaluable in structural and biochemical studies of nucleic acids like RNA. scienceopen.com By incorporating specifically deuterated ribonucleotides into RNA, researchers can use techniques like NMR spectroscopy to gain detailed insights into its structure and function. scienceopen.com This can help to elucidate the mechanisms of action of drugs that target RNA and to design new therapeutic strategies.
Furthermore, deuterated compounds are widely used in metabolomics and flux analysis as stable isotope tracers. researchgate.net By following the metabolic fate of a deuterated molecule, scientists can map out complex biochemical pathways and understand how they are altered in disease states. researchgate.net
Table 2: Applications of Deuterated Probes in Systems Biology
| Application | Technique | Information Gained | Example |
| Metabolic Imaging | Raman Spectroscopy | Real-time tracking of drug uptake and metabolism | Imaging of deuterated fatty acid metabolism in plants acs.org |
| Structural Biology | NMR Spectroscopy | High-resolution structural information of nucleic acids | Probing RNA structure with specifically deuterated nucleotides scienceopen.com |
| Metabolomics | Mass Spectrometry | Elucidation of metabolic pathways and flux analysis | Tracing the metabolic fate of deuterated drugs researchgate.net |
Investigating the Role of Deuterium in Overcoming Drug Resistance Mechanisms in Preclinical Models
Drug resistance is a major challenge in the treatment of many diseases, including cancer and infections. One of the key mechanisms of resistance is the increased metabolism of a drug, which reduces its effective concentration at the target site. Deuteration offers a promising strategy to overcome this by slowing down the rate of metabolic breakdown. nih.govresearchgate.net
The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. irb.hr This means that enzymes that would normally break a C-H bond will do so more slowly if it is replaced with a C-D bond. nih.gov This can lead to a longer half-life and increased exposure of the drug in the body. nih.govresearchgate.net
Preclinical studies have shown that deuteration can enhance the efficacy of drugs in models of drug resistance. For example, deuterated versions of cancer drugs have demonstrated superior antitumor activity in xenograft models. nih.gov In some cases, deuteration can also alter the metabolic pathway of a drug, shunting it away from the production of inactive or toxic metabolites. nih.gov
For adenosine (B11128) analogues, which can be susceptible to rapid metabolism, deuteration could be particularly beneficial. By strategically placing deuterium atoms on this compound, it may be possible to create a more robust molecule that can better withstand metabolic attack and maintain its therapeutic effect in the face of resistance mechanisms.
Potential for Deuterated this compound in Mechanistic Toxicology Studies (excluding safety/adverse effects focus)
Mechanistic toxicology aims to understand how chemicals cause adverse effects at the molecular and cellular level. surrey.ac.uk Deuterated compounds like this compound can be powerful tools in these investigations. By using a deuterated version of a compound, researchers can precisely track its metabolic fate and identify the specific metabolites that may be responsible for toxicity. researchgate.net
This is particularly important for understanding drug-induced organ toxicity. surrey.ac.uk For example, if a drug is suspected of causing liver damage, a deuterated analogue can be used to determine if a specific metabolite is accumulating in the liver and contributing to the toxic effect. This information is crucial for designing safer drugs with improved metabolic profiles. researchgate.net
Furthermore, deuterated compounds can be used to study the role of specific metabolic enzymes, such as cytochrome P450s (CYPs), in drug metabolism and toxicity. nih.gov By comparing the metabolism of a deuterated and non-deuterated compound, researchers can determine the contribution of different CYP enzymes to its breakdown. This can help to predict potential drug-drug interactions and to identify individuals who may be at higher risk for toxicity due to genetic variations in their metabolic enzymes.
Translation of Preclinical Deuterated Compound Research Findings to Novel Therapeutic Hypotheses
The ultimate goal of preclinical research on deuterated compounds is to translate these findings into new and improved therapies for patients. The successful development of deuterated drugs like deutetrabenazine has demonstrated the clinical viability of this approach. mdpi.com
The knowledge gained from studies on deuterated adenosine analogues like this compound can inform the development of novel therapeutic hypotheses. For example, if preclinical studies show that a deuterated analogue has enhanced efficacy in a model of a particular disease, this could lead to a new clinical trial to test this hypothesis in patients.
Moreover, the insights gained from mechanistic studies with deuterated compounds can guide the design of next-generation drugs with even better properties. By understanding how deuteration affects a drug's metabolism, efficacy, and toxicity, medicinal chemists can make more informed decisions about how to modify a molecule to optimize its therapeutic potential. nih.govmdpi.com The journey from the laboratory bench to the patient's bedside is a long and challenging one, but the growing body of research on deuterated compounds suggests a promising future for this innovative approach to drug discovery and development. nih.govnih.gov
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to synthesize and characterize Apadenoson-d5?
- Methodological Answer : Begin with deuterium labeling at specific positions using established protocols (e.g., catalytic hydrogen exchange or deuterated precursor incorporation). Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-performance liquid chromatography (HPLC) to assess purity. Use frameworks like PICOT (Population: chemical synthesis; Intervention: deuteration methods; Comparison: non-deuterated analog; Outcome: isotopic purity; Time: reaction kinetics) to structure objectives . Include reproducibility checks by documenting solvent systems, temperature controls, and catalyst ratios .
Q. What analytical techniques are critical for validating this compound’s stability in preclinical studies?
- Methodological Answer : Combine accelerated stability testing (e.g., thermal, photolytic, and hydrolytic stress conditions) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products. Use kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life under standard storage conditions. Ensure data triangulation by comparing results across multiple batches and independent labs .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across different experimental models?
- Methodological Answer : Apply meta-analysis to identify confounding variables (e.g., species-specific metabolic pathways, dosing regimens). Use ANOVA or mixed-effects models to quantify variability between in vitro (hepatocyte assays) and in vivo (rodent/plasma) datasets. Validate findings via isotopic tracing to distinguish parent compound from metabolites in mass spectrometry . Replicate studies under standardized conditions, controlling for factors like protein binding and tissue distribution .
Q. What experimental frameworks are optimal for comparative studies of this compound and its non-deuterated analog?
- Methodological Answer : Structure the study using the PEO framework (Population: cell lines/animal models; Exposure: this compound vs. Apadenoson; Outcome: metabolic stability, receptor binding affinity). Incorporate isotopic effect analysis to quantify deuterium’s impact on bond dissociation energies (e.g., via density functional theory calculations). Use paired t-tests or dose-response curves to statistically differentiate outcomes .
Q. How can mechanistic studies elucidate this compound’s enhanced metabolic stability in cytochrome P450 systems?
- Methodological Answer : Design isotope-edited enzyme assays with recombinant CYP isoforms to measure kinetic isotope effects (KIEs) on oxidation rates. Combine X-ray crystallography or cryo-EM to visualize deuterium’s spatial effects on enzyme-substrate interactions. Cross-validate findings with computational simulations (e.g., molecular dynamics) to predict metabolic pathways .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equations) to fit dose-response data. Apply bootstrap resampling to estimate confidence intervals for EC50 values. For multi-parametric analyses, employ machine learning algorithms (e.g., random forests) to identify predictors of efficacy or toxicity .
Q. How should researchers address ethical and reproducibility concerns in this compound trials?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Pre-register protocols on platforms like ClinicalTrials.gov to ensure transparency. Share raw data and code repositories to enable independent verification .
Data Presentation and Reporting
Q. What guidelines should be followed when reporting this compound’s spectroscopic data?
- Methodological Answer : Include full NMR chemical shifts (δ values), LC-MS chromatograms with baseline resolution, and deuterium incorporation ratios. Use supplementary materials for large datasets (e.g., spectral libraries, kinetic plots) to comply with journal guidelines .
Q. How can researchers structure a literature review to contextualize this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
